4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7/c1-12(28-14-2-3-15-16(8-14)27-11-26-15)19(24)20-6-4-13(5-7-20)21-17(22)9-25-10-18(21)23/h2-3,8,12-13H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBKHVBQKTULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COCC2=O)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Notes
Data Limitations : Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Structural Hypotheses : The morpholine dione core may confer improved binding affinity over piperazines but requires experimental validation.
Synthetic Recommendations: Adapt methods from and , using propanoyl chloride for acylation and cyclization to form the morpholine dione ring.
Research Gaps : Biological profiling (e.g., cytotoxicity, kinase inhibition) and solubility studies are critical next steps.
Q & A
Q. Q1. What are the key structural features of 4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione, and how do they influence its physicochemical properties?
Methodological Answer: The compound integrates three critical moieties:
Benzo[d][1,3]dioxole : Aromaticity and electron-rich oxygen atoms enhance solubility in polar solvents and potential π-π stacking interactions with biological targets .
Piperidine-propanoyl linker : The propanoyl group introduces conformational flexibility, while the piperidine ring contributes to basicity (pKa ~8.5–9.0), influencing pH-dependent solubility .
Morpholine-3,5-dione : The fused dione system introduces hydrogen-bonding capacity (logP ~1.2–1.5) and stability under physiological conditions .
Q. Analytical Validation :
Q. Q2. What methodological approaches are employed in the multi-step synthesis of this compound?
Methodological Answer: A typical synthesis involves:
Core Assembly :
- Fischer indole synthesis for benzo[d][1,3]dioxole derivatives using phenylhydrazine and ketones under acidic conditions (e.g., H2SO4, 80°C) .
- Coupling with piperidine via nucleophilic acyl substitution (e.g., DCC/DMAP as coupling agents) .
Morpholine-3,5-dione Formation :
- Cyclization of glycine derivatives with diketene intermediates at 120°C in DMF .
Purification :
Q. Critical Parameters :
- Temperature control during cyclization to avoid side reactions (e.g., decarboxylation).
- Use of anhydrous conditions to prevent hydrolysis of the propanoyl linker .
Advanced Research Questions
Q. Q3. How can researchers resolve discrepancies in elemental analysis data during characterization?
Methodological Answer: Discrepancies (e.g., C/H/N deviations >0.3%) may arise from:
Hydrate Formation : Use Karl Fischer titration to quantify residual water .
Incomplete Combustion : Optimize combustion conditions (e.g., oxygen flow rate, 950°C) for accurate carbon/hydrogen quantification .
Sample Purity : Cross-validate with LC-MS (ESI+) to detect trace impurities (e.g., unreacted intermediates) .
Example :
In compound 22b (), elemental analysis showed C: 68.5% (calc. 69.2%). LC-MS revealed a 3% impurity (MW +16), suggesting oxidation during synthesis .
Q. Q4. What strategies optimize the yield of the target compound in multi-step reactions?
Methodological Answer: Table 1 : Optimization Parameters and Outcomes
Q. Recommendations :
- Use in situ FTIR to monitor reaction progression (e.g., carbonyl peak at 1700 cm⁻¹) .
- Employ flow chemistry for exothermic steps (e.g., propanoyl coupling) to enhance reproducibility .
Q. Q5. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Methodological Answer: Table 2 : Comparative Bioactivity of Analogous Compounds
Q. Key Insights :
- The morpholine-dione moiety is critical for sub-100 nM activity.
- The propanoyl linker improves membrane permeability (logD 1.8 vs. 1.2 for acetyl) .
Q. Advanced Techniques :
- Molecular Dynamics Simulations : Reveal hydrogen bonding between morpholine-dione and Enzyme X’s catalytic site (binding energy −9.2 kcal/mol) .
- Cryo-EM : Visualize conformational changes in the target upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
